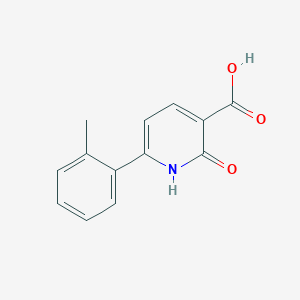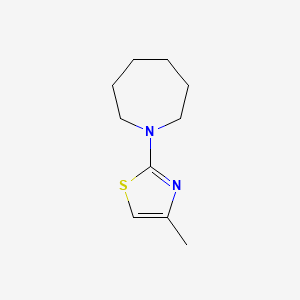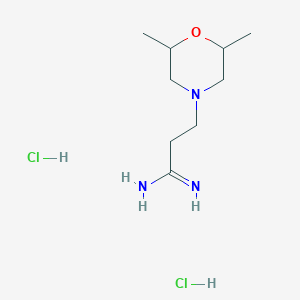
Clorhidrato de 3-cloro-4-(ciclopentoxi)anilina
Descripción general
Descripción
3-Chloro-4-(cyclopentyloxy)aniline hydrochloride is a useful research compound. Its molecular formula is C11H15Cl2NO and its molecular weight is 248.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Chloro-4-(cyclopentyloxy)aniline hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Chloro-4-(cyclopentyloxy)aniline hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Síntesis Química
“Clorhidrato de 3-cloro-4-(ciclopentoxi)anilina” es un compuesto químico utilizado en diversas síntesis químicas . Es un reactivo versátil que se puede utilizar para producir una amplia gama de productos químicos.
Investigación Antitumoral
Se sintetizó una serie de derivados de 3-cloro-4-(piridin-2-ilmetoxi)anilina, que son estructuralmente similares al “this compound”, y se evaluaron biológicamente para determinar sus actividades antitumorales . Entre todos los compuestos, la actividad antitumoral de un compuesto fue el doble que la de Imatinib en líneas celulares HL-60, K-562, MCF-7 y A498 . Esto sugiere posibles aplicaciones del “this compound” en la investigación del cáncer.
Desarrollo de Medicamentos
Dado su potencial actividad antitumoral, el “this compound” podría utilizarse en el desarrollo de nuevos medicamentos . Se necesitarían más investigaciones y ensayos clínicos para confirmar su eficacia y seguridad.
Investigación Bioquímica
“this compound” podría utilizarse en la investigación bioquímica, dada su potencial interacción con varios objetivos biológicos .
Investigación de Inhibidores de Kinasa
Se ha demostrado que los derivados de 3-cloro-4-(piridin-2-ilmetoxi)anilina estructuralmente similares interactúan con la quinasa BCR-ABL , lo que sugiere que el “this compound” podría utilizarse potencialmente en la investigación de inhibidores de quinasa.
Fabricación Farmacéutica
“this compound” podría utilizarse en la fabricación de productos farmacéuticos, dada su potencial actividad antitumoral y su uso en el desarrollo de medicamentos .
Propiedades
IUPAC Name |
3-chloro-4-cyclopentyloxyaniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO.ClH/c12-10-7-8(13)5-6-11(10)14-9-3-1-2-4-9;/h5-7,9H,1-4,13H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWZCECIIYZGURX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=C(C=C(C=C2)N)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[1-(3-Methoxy-phenyl)-1H-imidazol-2-yl]-piperazine](/img/structure/B1452004.png)






![3-[4-(Trifluoromethyl)phenyl]pyrrolidine oxalate](/img/structure/B1452018.png)


![2-[(3-Chlorobenzyl)oxy]-3-methoxybenzoyl chloride](/img/structure/B1452022.png)
![3-Methoxy-4-[(2-methylbenzyl)oxy]benzoyl chloride](/img/structure/B1452023.png)
